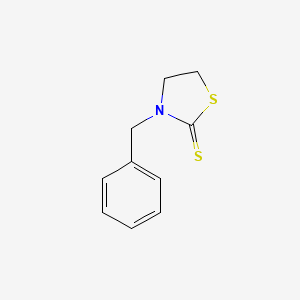

3-Benzyl-1,3-thiazolidine-2-thione

Description

Structure

3D Structure

Properties

CAS No. |

3484-99-9 |

|---|---|

Molecular Formula |

C10H11NS2 |

Molecular Weight |

209.3 g/mol |

IUPAC Name |

3-benzyl-1,3-thiazolidine-2-thione |

InChI |

InChI=1S/C10H11NS2/c12-10-11(6-7-13-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2 |

InChI Key |

QTKZZHBBSBSSHF-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=S)N1CC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Synthetic Transformations of 3 Benzyl 1,3 Thiazolidine 2 Thione

N-Alkylation and Acylation Reactions

The nitrogen atom in the thiazolidine (B150603) ring, while already substituted with a benzyl (B1604629) group, can participate in further reactions, particularly acylation, which is a critical transformation for creating chiral auxiliaries used in asymmetric synthesis. The related compound, (4S)-benzyl-1,3-thiazolidin-2-one, can be readily N-acylated. For instance, treatment with propionyl chloride in the presence of triethylamine (B128534) (Et₃N) in dichloromethane (B109758) (DCM) yields the corresponding N-propionyl derivative. scielo.org.mx

While direct N-alkylation of the N-benzyl compound is not feasible, studies on related N-unsubstituted or N-acyl thiazolidinethiones highlight the competitive nature of N- versus S-alkylation. When N-acylthiazolidinethiones are treated with a base like lithium diisopropylamide (LDA) and an alkyl halide such as benzyl bromide, alkylation occurs preferentially at the exocyclic sulfur atom rather than the nitrogen. niscpr.res.in This suggests that the nitrogen in the 3-benzyl-1,3-thiazolidine-2-thione is less nucleophilic compared to the exocyclic thione sulfur after deprotonation.

Acylation, however, follows a different pathway. The synthesis of N-acyl derivatives is a common strategy to form chiral auxiliaries. For example, (4S)-Benzyl-3-propionyl-1,3-thiazolidin-2-one is synthesized from the parent thiazolidin-2-one, demonstrating a key synthetic manipulation at the nitrogen center. scielo.org.mx

Table 1: Representative Acylation of a Thiazolidinone Scaffold

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| (4S)-Benzyl-1,3-thiazolidin-2-one | Propionyl chloride, Et₃N, DCM | (4S)-Benzyl-3-propionyl-1,3-thiazolidin-2-one | scielo.org.mx |

Ring Transformations and Derivatization (e.g., Conversion to Thiazolidin-2-ones)

The thiazolidine-2-thione ring can be chemically transformed into other heterocyclic systems. A significant derivatization is the conversion of the thione to a ketone, yielding a thiazolidin-2-one. This transformation is typically achieved through oxidation. The oxidation of a substituted thiazolidin-2-thione with a peroxide-donating compound can yield the corresponding thiazolidin-2-one-1,1-dioxide.

Another approach involves the hydrolysis of the thione group. The synthetic utility of thiazolidine-2-thiones formed from multicomponent reactions can be demonstrated through subsequent hydrolysis, which converts the C=S group to a C=O group. organic-chemistry.org This transformation is valuable as thiazolidin-2-ones are also important scaffolds in medicinal chemistry. Furthermore, the entire ring can be synthesized through catalytic cycloaddition reactions between aziridines and carbon disulfide (CS₂), a process that has been shown to be highly efficient under ambient conditions using certain metal-organic framework catalysts. acs.org

Nucleophilic Substitution Reactivity

The this compound scaffold can participate in nucleophilic substitution reactions in several ways. The exocyclic sulfur atom is highly nucleophilic, especially in its thiolate form after deprotonation. This allows for facile S-alkylation, where the sulfur atom attacks an electrophile, such as an alkyl halide. niscpr.res.in This reaction is a common strategy for modifying the exocyclic functional group (see Section 3.5).

The compound can also be a building block in reactions where it is attacked by a nucleophile. For example, the synthesis of complex fused heterocyclic systems like 3-benzylbenzo nih.govmatrix-fine-chemicals.comimidazo[2,1-b]thiazoles involves a direct nucleophilic attack and addition cyclization mechanism, where a thiol precursor effectively forms the thiazolidine ring in situ before further reaction. nih.gov While not a substitution on the pre-formed ring, it demonstrates the utility of the core structure in complex syntheses.

Domino Alkylation/Intramolecular Michael Additions

Domino reactions provide an efficient pathway to construct the thiazolidine-2-thione core. A notable example is the multicomponent reaction between a primary amine (like benzylamine), carbon disulfide, and a γ-bromocrotonate. organic-chemistry.org This process proceeds through a domino sequence of S-alkylation of the initially formed dithiocarbamate (B8719985), followed by an intramolecular Michael addition. This one-pot synthesis allows for the rapid assembly of substituted thiazolidine-2-thiones with high yields and control over the substituents at the N-3 and C-5 positions. organic-chemistry.org Using benzylamine (B48309) in this reaction would directly lead to a this compound derivative. organic-chemistry.org

This powerful strategy highlights how the fundamental reactivity of the involved functional groups can be harnessed to build the heterocyclic ring system in a single, efficient operation. The resulting products can then undergo further transformations, such as hydrolysis or amidation. organic-chemistry.org

Modifications of Exocyclic Functional Groups

The primary exocyclic functional groups of this compound are the thione group and the methylene (B1212753) protons at the C-5 position.

The thione group (C=S) can be readily alkylated to form 2-(alkylthio)thiazolium salts, which are useful intermediates. As mentioned, S-alkylation often outcompetes N-alkylation when related N-acyl compounds are treated with a base and an alkyl halide. niscpr.res.in

The methylene group at the C-5 position is activated by the adjacent thiocarbonyl group, making the protons acidic and enabling condensation reactions. The Knoevenagel condensation is a key reaction for this position, where the thiazolidine-2-thione reacts with aldehydes in the presence of a base to form 5-arylidene derivatives. researchgate.netsysrevpharm.orgrsc.org This reaction is widely used for related scaffolds like 2,4-thiazolidinedione (B21345) and rhodanine (B49660) to introduce an exocyclic double bond, which extends the conjugation of the system. researchgate.netrsc.org

Table 2: Knoevenagel Condensation on Related Thiazolidine Scaffolds

| Thiazolidine Derivative | Aldehyde | Conditions | Product | Reference |

|---|---|---|---|---|

| 2,4-Thiazolidinedione | Various aromatic aldehydes | Polyethylene glycol-300 | 5-Arylidenyl-2,4-thiazolidinedione | researchgate.net |

| 2,4-Thiazolidinedione | Various aromatic aldehydes | Baker's yeast | 5-Arylidene-2,4-thiazolidinediones | rsc.org |

| (4-{1-[(4-Oxo-thiazolidin-2-ylidene)-hydrazono]-ethyl}-phenoxy)-acetic acid ethyl ester | Benzaldehyde | Ethanol, Acetic acid, Reflux | (4-{1-[(5-Benzylidene-4-oxo-thiazolidin-2-ylidene)-hydrazono]-ethyl}-phenoxy)-acetic acid ethyl ester | sysrevpharm.org |

Tautomerism and Electronic Structure of 3 Benzyl 1,3 Thiazolidine 2 Thione

Thione-Thiol Tautomeric Equilibrium Investigations

Tautomerism is a phenomenon where a single chemical compound can exist in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. In the context of the parent compound, 1,3-thiazolidine-2-thione, a well-studied equilibrium exists between the thione form and its tautomeric thiol form. This equilibrium involves the migration of a proton from the nitrogen atom to the exocyclic sulfur atom.

However, in the case of 3-Benzyl-1,3-thiazolidine-2-thione, the hydrogen atom on the nitrogen at position 3 is substituted with a benzyl (B1604629) group. This substitution is a critical distinction, as it removes the acidic proton that would be necessary for the canonical thione-thiol tautomerism to occur. Consequently, this compound is predominantly locked in the thione form and does not exhibit the same thione-thiol tautomeric equilibrium observed in its unsubstituted counterpart.

Influence of Substituents on Tautomeric Preferences

The preference for either the thione or thiol form in heterocyclic compounds is significantly influenced by the nature of substituents on the ring. Factors such as the electronic effects (electron-donating or electron-withdrawing) and steric hindrance of the substituent can alter the relative stability of the tautomers.

In the broader class of N-substituted 1,3-thiazolidine-2-thiones, the presence of a substituent on the nitrogen atom fundamentally determines the potential for tautomerism. As the N-H proton is a prerequisite for the thione-thiol tautomerism, any substitution at this position, including with a benzyl group, effectively prevents this specific equilibrium.

For related compounds where tautomerism is possible, studies on various derivatives have provided insights into substituent effects. For instance, in the parent 1,3-thiazolidine-2-thione, the thione form is generally the more stable tautomer. The equilibrium can, however, be influenced by the surrounding solvent environment.

Theoretical Approaches to Tautomeric Characterization

Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and relative stabilities of tautomers. These methods allow for the calculation of molecular energies, geometric parameters, and vibrational frequencies, providing a detailed picture of the potential energy surface for tautomeric interconversion.

For 1,3-thiazolidine-2-thione, DFT studies have corroborated experimental findings that the thione form is energetically more favorable than the thiol form. These computational models can also be used to explore the transition state of the tautomerization reaction, offering insights into the energy barrier for the interconversion.

While specific theoretical studies focusing solely on the tautomerism of this compound are limited due to the reasons mentioned above, computational methods are still valuable for understanding its electronic structure. These calculations can provide information on bond lengths, bond angles, and the distribution of electron density within the molecule, which are crucial for predicting its reactivity and physical properties.

Computational Chemistry and Advanced Spectroscopic Characterization

Density Functional Theory (DFT) Calculations for Structural and Mechanistic Insights

Density Functional Theory (DFT) has been employed to investigate the structural and mechanistic aspects of thiazolidine (B150603) derivatives. nipne.ro Calculations, often using the B3LYP functional with a 6-31G(d) basis set, provide optimized molecular geometries that correlate well with experimental data. nipne.ro These computational approaches are crucial for understanding reaction pathways, such as the cycloaddition of CS2 with aziridines to form thiazolidine-2-thiones, where DFT can elucidate the reaction mechanisms. acs.org

For related thiazolidinone derivatives, DFT calculations have been used to determine the lowest energy conformers and to study isomerization reaction paths, providing insights into the stability of different molecular arrangements. eie.gr The geometric parameters, including bond lengths and angles, derived from DFT calculations offer a detailed picture of the molecular structure. biointerfaceresearch.com For instance, in a related thiazolidine-2,4-dione compound, DFT was used to calculate bond lengths and angles, revealing details about the planarity and substitution points of the heterocyclic ring. biointerfaceresearch.com

Molecular Dynamics Simulations for Conformational Analysis

While specific molecular dynamics (MD) simulations for 3-Benzyl-1,3-thiazolidine-2-thione are not extensively detailed in the provided results, this technique is a powerful tool for analyzing the conformational landscape of flexible molecules. For similar heterocyclic systems, MD simulations are used to explore the different spatial arrangements a molecule can adopt over time. This is particularly relevant for understanding the dynamics of the benzyl (B1604629) group and the thiazolidine ring. In broader applications, MD simulations are utilized to study the interaction of such compounds with biological macromolecules, providing insights into their potential pharmacological activity.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its derivatives.

¹H NMR: The proton NMR spectrum provides characteristic signals that confirm the presence of the benzyl and thiazolidine moieties. For a related compound, 3-benzyl-4-hydroxy-5-(D-arabino-1,2,3,4-tetrahydroxybutyl)-1,3-thiazolidine-2-thione, the signals corresponding to the benzyl and thiazolidine protons were identified, aiding in its structural confirmation. nih.gov In the ¹H NMR spectrum of a similar thiazolidine, the methylene (B1212753) protons of the thiazolidine ring typically appear as distinct multiplets. ekb.eg

¹³C NMR: The carbon-13 NMR spectrum is equally important for structural verification, showing distinct signals for each carbon atom in the molecule. For related thiazolidine-2-thione structures, the chemical shifts of the carbon atoms in the heterocyclic ring and the benzyl group are well-documented. nih.gov The thiocarbonyl carbon (C=S) typically appears at a characteristic downfield shift.

Interactive Data Table: Representative NMR Data for Thiazolidine Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |

| 3-Phenyl-2-(phenylimino)thiazolidine-4,5-dione | ¹H | Not Specified | Complex aromatic signals |

| 1,3-Diphenyl-2-thioxoimidazolidine-4,5-dione | ¹H | Not Specified | Equivalent aromatic protons |

| 2-Amino-5-nitrothiazole derivative | ¹H | Not Specified | Signals for thiazole (B1198619) and benzylidene protons |

| Thiazolidine | ¹H | Not Specified | Signals for methylene protons |

Note: This table presents data for related structures to illustrate typical chemical shift ranges. Specific data for this compound may vary.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, (Z)-3-allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, showed a strong absorption band for the carbonyl group at 1700 cm⁻¹ and a thiocarbonyl vibration at 1217 cm⁻¹. mdpi.com For thiazolidine derivatives, characteristic bands for C-H, C-N, and C=S stretching and bending vibrations are observed. nipne.roekb.eg

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. In the analysis of a similar thiazolidine compound, Raman spectra helped to identify stretching vibrations of the C=O group and bending vibrations of the CH₂ group. nipne.ro The combination of IR and Raman data, often supported by DFT calculations, allows for a comprehensive assignment of the vibrational modes. biointerfaceresearch.com

High-Resolution Mass Spectrometry (HRMS, ESI-MS, FAB-MS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of this compound. Techniques like Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB-MS) are commonly used.

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. For instance, the molecular formula of this compound is C₁₀H₁₁NS₂. matrix-fine-chemicals.com The calculated monoisotopic mass for this compound is 209.03329170 Da. nih.gov Mass spectrometry is also used to characterize related compounds and their reaction products, confirming their identity. nih.govresearchgate.net

Interactive Data Table: Mass Spectrometry Data for (R)-4-benzyl-1,3-thiazolidine-2-thione

| Adduct | m/z |

| [M+H]⁺ | 210.04058 |

| [M+Na]⁺ | 232.02252 |

| [M-H]⁻ | 208.02602 |

| [M+NH₄]⁺ | 227.06712 |

| [M+K]⁺ | 247.99646 |

Source: PubChemLite. uni.lu This data is for a closely related isomer and provides an example of expected mass-to-charge ratios.

X-ray Diffraction Analysis for Solid-State Molecular Structures

X-ray diffraction analysis of single crystals provides the definitive solid-state molecular structure of a compound. For a related compound, 3-benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one, X-ray crystallography revealed that the thiazolidine ring is nearly planar. nih.gov The analysis also provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the crystal lattice. nih.govnih.gov The identity of a complex thiazolidine-2-thione derivative formed from the reaction of glucose and benzyl isothiocyanate was definitively confirmed using X-ray crystal structure data. nih.gov

Applications of 3 Benzyl 1,3 Thiazolidine 2 Thione in Advanced Organic Synthesis

Utilization as a Chiral Auxiliary in Asymmetric Synthesis

3-Benzyl-1,3-thiazolidine-2-thione and its derivatives have proven to be effective chiral auxiliaries in a variety of asymmetric transformations, enabling the synthesis of enantiomerically enriched products. These auxiliaries guide the stereochemical outcome of reactions, which is crucial for the preparation of biologically active compounds.

One notable application is in asymmetric aldol (B89426) reactions. For instance, the chlorotitanium enolate of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one has been successfully condensed with various aryl aldehydes. jmcs.org.mxscielo.org.mxresearchgate.netscielo.org.mxjmcs.org.mx This reaction yields 'Evans syn' aldol adducts with good diastereoselectivity, ranging from 73:27 to 97:3. jmcs.org.mxscielo.org.mxresearchgate.netscielo.org.mxjmcs.org.mx The facial selectivity in these aldol additions is believed to proceed through a non-chelated transition state. jmcs.org.mxscielo.org.mxresearchgate.netjmcs.org.mx A key advantage of this auxiliary is its facile removal under mild conditions, allowing for the isolation of the desired product in good yield. jmcs.org.mxresearchgate.net

Furthermore, N-acyl-1,3-thiazolidine-2-thiones are instrumental in both 'Evans syn' and 'non-Evans syn' aldol additions, with the stereochemical outcome being controlled by the reaction conditions. jmcs.org.mx Specifically, the use of one equivalent of titanium tetrachloride with (-)-sparteine (B7772259) as a base can lead to 'Evans syn' products with high selectivity. jmcs.org.mx

In a different approach, N-azidoacetyl-1,3-thiazolidine-2-thione serves as an excellent platform for highly stereocontrolled aldol additions to aldehydes like 4-methoxybenzaldehyde. nih.gov This reaction produces enantiomerically pure anti-O-protected derivatives in high yields. nih.gov The resulting aldol adduct contains a readily removable thiazolidinethione scaffold, which facilitates the smooth formation of amide bonds. nih.gov This methodology provides a new route to the synthesis of di- and tripeptide blocks containing β-aryl-β-hydroxy-α-amino acids. nih.gov

The versatility of the thiazolidinethione auxiliary is further highlighted in double diastereoselective acetate (B1210297) aldol reactions involving chiral N-acetyl thiazolidinethione reagents and chiral aldehydes. researchgate.net While aldehydes with α-alkyl stereocenters show moderate levels of double diastereoselection, the stereoselectivity of the reaction is primarily dictated by the chiral auxiliary. researchgate.net

Role as a Privileged Scaffold for Complex Molecule Construction

The thiazolidine (B150603) ring system, and specifically the 1,3-thiazolidine-2-thione core, is recognized as a privileged scaffold in medicinal chemistry. nih.gove3s-conferences.orgnih.govnih.govresearchgate.netump.edu.pl This means that this structural motif is found in a wide range of biologically active compounds, making it an attractive starting point for the design and synthesis of new therapeutic agents. e3s-conferences.orgnih.govnih.govresearchgate.net

Derivatives of thiazolidine-2-thione have been shown to exhibit a diverse array of pharmacological activities, including anticancer, anti-inflammatory, and antifungal properties. nih.gov The thiazolidinone core, a closely related structure, is also a key component in many medicinally important molecules. e3s-conferences.orgnih.govnih.govnih.gov For example, thiazolidinediones are well-known for their application in the development of anticancer agents. nih.gov

The synthesis of various derivatives based on the 1,3-thiazolidine-2-thione scaffold is an active area of research. organic-chemistry.org Multicomponent reactions provide an efficient means to construct these heterocyclic systems. For instance, the reaction of primary amines (including amino acids), carbon disulfide, and γ-bromocrotonates yields thiazolidine-2-thiones in excellent yields through a domino alkylation/intramolecular Michael addition sequence. organic-chemistry.org Another approach involves the reaction of β-amino alcohols with potassium ethylxanthate. organic-chemistry.org

The utility of the thiazolidine-2-thione scaffold extends to the synthesis of complex natural products and their analogues. For example, N-(mercaptoalkyl)thiazolidine-2-thiones have been synthesized and evaluated for their hepatoprotective activities. researchgate.net Furthermore, the thiazolidinethione moiety has been incorporated into novel compounds designed as xanthine (B1682287) oxidase inhibitors, which are relevant for the treatment of hyperuricemia. nih.govplos.org In one study, a series of thiazolidine-2-thione derivatives were synthesized, with one compound exhibiting significantly more potent XO inhibitory activity than the standard drug allopurinol. plos.org

The structural features of the thiazolidinethione ring, such as the ability of the carbonyl group and the thiazolidinethione moiety to form hydrogen bonds, play a crucial role in its interaction with biological targets. nih.gov This has been demonstrated through molecular docking studies of thiazolidine-2-thione derivatives with enzymes like xanthine oxidase. nih.gov

Integration in Polymer Chemistry and Bioconjugation Strategies

The application of thiazolidine-based structures, particularly chiral auxiliaries, has been extended to polymer-supported synthesis. bath.ac.uk This approach combines the advantages of solid-phase synthesis, such as ease of purification and the potential for automation, with the stereocontrol offered by chiral auxiliaries. While the direct transfer of solution-phase techniques to solid-supported systems often requires re-optimization of reaction conditions, polymer-supported chiral auxiliaries have shown promise in efficient asymmetric synthesis. bath.ac.uk

One example involves the immobilization of a phenolic oxazolidin-2-one, a close structural relative of thiazolidinones, onto a 2-chlorotrityl-chloride resin. bath.ac.uk This polymer-supported auxiliary was successfully used in asymmetric enolate alkylation reactions, producing α-alkylated acids in good yields and with excellent enantioselectivity. bath.ac.uk A significant advantage of this system is the ability to recycle the resin multiple times with no loss in stereoselectivity and only a minor decrease in yield. bath.ac.uk

While direct examples of this compound in polymer chemistry and bioconjugation are not extensively detailed in the provided search results, the principles demonstrated with related structures suggest potential avenues for its use. The reactive nature of the thiazolidinethione ring could be exploited for conjugation to biomolecules or for incorporation into polymer chains, potentially leading to new materials with tailored properties or for the development of targeted drug delivery systems.

Utility in Specialized Industrial Processes (e.g., Photographic Industry, Flotation)

While the primary focus of research on this compound and its derivatives has been in the realm of organic synthesis and medicinal chemistry, some thiazolidine derivatives have found applications in specialized industrial processes. For instance, certain thiazolidine derivatives have been utilized in the photographic industry.

It is important to note that specific details regarding the use of this compound in these industrial applications are not extensively covered in the provided search results. However, the broader class of thiazolidine compounds has been explored for such purposes.

Research as a Ligand in Catalytic Asymmetric Synthesis

The nitrogen and sulfur atoms within the 1,3-thiazolidine-2-thione scaffold make it an interesting candidate for use as a ligand in transition metal-catalyzed reactions. The ability of these heteroatoms to coordinate to a metal center can influence the catalyst's reactivity and selectivity.

Research has shown that thiazolidine derivatives can act as ligands for metals like palladium. e3s-conferences.org This has led to their use as catalysts in important carbon-carbon bond-forming reactions such as the Heck and Suzuki-Miyaura cross-coupling reactions. e3s-conferences.org

In the context of asymmetric catalysis, chiral ligands are essential for inducing enantioselectivity. A direct and asymmetric aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with aromatic aldehydes has been developed using a chiral nickel(II)-Tol-BINAP complex as a catalyst. nih.gov This catalytic system provides the corresponding anti-α-azido-β-silyloxy adducts with excellent stereocontrol and in high yields. nih.gov Theoretical calculations have been employed to understand the stereochemical outcome and propose a mechanistic model for this reaction. nih.gov

While the this compound itself is not chiral, it can be a precursor to chiral ligands or can be used in conjunction with a chiral metal complex to achieve asymmetric induction. The development of new catalytic systems incorporating thiazolidinethione-based ligands remains an active area of investigation with the potential to provide novel and efficient methods for asymmetric synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.